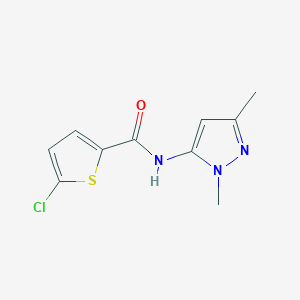![molecular formula C21H18N4 B6419141 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine CAS No. 1018070-26-2](/img/structure/B6419141.png)
6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine, also known as 6MPQ, is an organic compound that has been studied for its potential applications in the scientific research field. 6MPQ has been found to have a range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Wirkmechanismus
Target of Action
The primary targets of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine are the FLT3-ITD and BCR-ABL pathways . These pathways play crucial roles in cell proliferation and survival, particularly in the context of certain cancers.
Mode of Action
This compound acts as an inhibitor of the FLT3-ITD and BCR-ABL pathways . It binds to these targets, preventing their normal function and leading to a disruption in the signaling processes they control. This compound also potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants , which are often associated with resistance to other FLT3 inhibitors.
Biochemical Pathways
The FLT3-ITD and BCR-ABL pathways are involved in a variety of biochemical processes. Inhibition of these pathways by this compound can lead to a decrease in cell proliferation and survival, particularly in cancer cells that rely on these pathways for growth and survival .
Result of Action
The inhibition of the FLT3-ITD and BCR-ABL pathways by this compound can lead to a decrease in cell proliferation and survival . This can result in the death of cancer cells that rely on these pathways for growth and survival, potentially leading to a reduction in tumor size and progression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine in laboratory experiments has several advantages and limitations. One advantage of using this compound is that it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, the mechanism of action of this compound is still not fully understood, which can limit the effectiveness of experiments using this compound. In addition, this compound can be toxic at high concentrations, which can limit its use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine research. One potential direction is to further investigate its potential therapeutic effects, as well as its potential mechanisms of action. In addition, further research could be conducted to investigate the potential of this compound as an anti-inflammatory agent and an antioxidant. Finally, further research could be conducted to investigate the potential of this compound as an anti-cancer agent.
Synthesemethoden
6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine can be synthesized through a two-step process. The first step involves the condensation of 4-chlorophenylhydrazine with 3-methylpyridine to form an intermediate product called 6-methyl-4-phenyl-2-quinazolinone. The second step involves the reaction of this intermediate product with dimethylformamide and sodium hydroxide to form this compound.
Wissenschaftliche Forschungsanwendungen
6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine has been studied for its potential applications in the scientific research field. It has been found to have potential applications in the treatment of various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use as an antioxidant.
Eigenschaften
IUPAC Name |
6-methyl-4-phenyl-N-(pyridin-3-ylmethyl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-9-10-19-18(12-15)20(17-7-3-2-4-8-17)25-21(24-19)23-14-16-6-5-11-22-13-16/h2-13H,14H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWJMAWORWXJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1,3-dimethyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419073.png)
![2-{8-[(5-chloro-2-methylphenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419074.png)

![4-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6419102.png)
![2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419109.png)
![3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6419111.png)
![2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6419114.png)
![N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6419119.png)
![2-(4-fluorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6419120.png)
![3-(dimethylamino)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6419132.png)
![2-oxo-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B6419135.png)

![N-(3,5-difluorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6419155.png)
![1-(5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one](/img/structure/B6419163.png)